(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene
Overview
Description
“(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene” is a bicyclic organic compound with a bromine atom attached to one of the carbons1. It is also known by its chemical formula C7H9Br and has a molecular weight of 173.05202.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene” from the available resources.Molecular Structure Analysis
“(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene” is a bicyclic organic compound1. The structure includes two carbon rings and a bromine atom attached to one of the carbons1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene” from the available resources.Physical And Chemical Properties Analysis
“(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene” is known by its chemical formula C7H9Br and has a molecular weight of 181.05 g/mol1. More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Bromination Mechanisms and Derivative Synthesis
Bromination of Norbornene Derivatives : Research by Gültekin et al. (2008) explored the bromination of 7-bromobicyclo[2.2.1]hept-2-ene, focusing on the formation of brominated norbornanes and norbornenes. The study provides insights into the rearrangement mechanisms influenced by substituents, with structural elucidation supported by NMR spectral data, particularly discussing the γ-gauche effect (Gültekin, Taşkesenligil, Daştan, & Balcı, 2008).
Palladium-catalysed Cycloadditions : Fairlamb et al. (2000) described an improved synthesis method for 7-alkyl-7-bromobicyclo[3.2.0]hept-2-en-6-ones via palladium-catalysed cycloaddition, highlighting their application as intermediates towards biologically relevant compounds (Fairlamb, Dickinson, & Cristea, 2000).
Addition and Rearrangement Studies
Hydrogen Bromide Addition : Boerhorst and Klumpp (2010) studied the free radical addition of hydrogen bromide to syn-7-methoxybicyclo[2.2.1]hept-2-ene, yielding mixtures of exo- and endo-brominated products, alongside skeletal rearrangement products under ionic conditions. This research helps understand the reactivity of similar bicyclic systems (Boerhorst & Klumpp, 2010).
Advanced Organic Synthesis and Application
Desymmetrization and Kinetic Resolution : Cossu and Peluso (2006) reported on the large-scale preparation and stereoselective desymmetrization of N-methoxycarbonyl-7-aza-2,3-bis(phenylsulfonyl)bicyclo[2.2.1]hept-2-ene, along with the kinetic resolution of similar compounds. This methodology represents a tool for absolute stereochemistry determination of the 7-azabicyclo[2.2.1] skeleton, highlighting its utility in complex organic synthesis (Cossu & Peluso, 2006).
Mechanistic Insights and Catalysis
Gold-Catalyzed Cycloisomerization : A study by Brooner, Robertson, and Widenhoefer (2014) on the gold-catalyzed cycloisomerization of enynes to form bicyclic compounds provided kinetic insights into the isomerization process through 1,3-hydrogen migration. The research underscores the intricate mechanisms involved in transition metal-catalyzed transformations of bicyclic systems (Brooner, Robertson, & Widenhoefer, 2014).
Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards of “(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene” from the available resources.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of “(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene” from the available resources.
Please note that this analysis is based on the information available from the resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
(1R,4S)-7-bromobicyclo[2.2.1]hept-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Br/c8-7-5-1-2-6(7)4-3-5/h1-2,5-7H,3-4H2/t5-,6+,7? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPAUZYYSFLZRD-MEKDEQNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C=C[C@@H]1C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505495 | |
Record name | (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene | |
CAS RN |
20047-65-8 | |
Record name | (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | syn-7-Bromobicyclo[2.2.1]hept-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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